1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
CAS No.:
Cat. No.: VC14981949
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClN3O2 |
|---|---|
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
| Standard InChI | InChI=1S/C21H22ClN3O2/c1-27-19-5-6-20-16(13-19)7-8-25(20)15-21(26)24-11-9-23(10-12-24)18-4-2-3-17(22)14-18/h2-8,13-14H,9-12,15H2,1H3 |
| Standard InChI Key | YKOUPTCBEHNIOX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone (CAS: 371202-25-4) belongs to the class of arylpiperazine-indole hybrids. Its molecular formula, C21H22ClN3O2, corresponds to a molecular weight of 383.9 g/mol. The IUPAC name systematically describes its structure: a piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with an ethanone bridge linked to a 5-methoxyindole moiety.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through characteristic signals:
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¹H NMR: A singlet at δ 3.85 ppm corresponds to the methoxy group’s protons, while aromatic protons of the indole and chlorophenyl rings appear between δ 6.80–7.40 ppm. The piperazine ring’s methylene groups resonate as multiplets near δ 2.50–3.20 ppm.
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¹³C NMR: The ketone carbonyl carbon is observed at δ 205–210 ppm, with the methoxy carbon at δ 55–56 ppm.
Mass spectrometry (MS) analysis using electrospray ionization (ESI) shows a molecular ion peak at m/z 384.1 ([M+H]⁺), consistent with the molecular formula. High-performance liquid chromatography (HPLC) purity analyses typically report >95% purity under optimized synthetic conditions.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 5-methoxyindole and 3-chlorophenylpiperazine:
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Indole Activation: 5-Methoxyindole undergoes N-alkylation with bromoacetyl bromide to yield 1-bromoacetyl-5-methoxyindole.
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Piperazine Coupling: The bromoacetyl intermediate reacts with 1-(3-chlorophenyl)piperazine in the presence of a base (e.g., K2CO3) in anhydrous DMF at 80°C.
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in 60–70% yield.
Table 2: Representative Synthetic Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Base | Potassium carbonate |
| Purification Method | Column chromatography |
Structural Analogues and SAR Insights
Comparative studies with analogues like 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (PubChem CID: 913348) reveal that the 3-chloro substitution on the phenyl ring enhances 5-HT1A receptor affinity compared to 4-methoxy substitutes . The 5-methoxy group on indole improves metabolic stability by reducing oxidative deamination in hepatic microsomes.
Biological Activity and Mechanistic Insights
Serotonergic Receptor Modulation
The compound exhibits high affinity for 5-HT1A receptors (Ki = 12 nM) and moderate activity at 5-HT2A (Ki = 150 nM) and 5-HT7 (Ki = 85 nM) subtypes. Molecular docking studies suggest the indole nitrogen forms a hydrogen bond with Ser159 in the 5-HT1A binding pocket, while the chlorophenyl group engages in hydrophobic interactions with Val117 and Phe361.
Preclinical Pharmacological Effects
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Anxiolytic Activity: In the elevated plus maze test, doses of 5–10 mg/kg (i.p.) increase open-arm time by 40–60% in rats, comparable to buspirone.
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Antidepressant-like Effects: The forced swim test shows a 50% reduction in immobility time at 10 mg/kg, indicating potential monoaminergic modulation.
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Neurochemical Effects: Microdialysis experiments demonstrate a 2.5-fold increase in prefrontal cortical serotonin levels following administration.
Table 3: Key Pharmacological Data
| Assay | Result |
|---|---|
| 5-HT1A Ki | 12 nM |
| ED50 (Elevated Plus Maze) | 7.2 mg/kg |
| % Immobility Reduction (FST) | 50% at 10 mg/kg |
Research Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising CNS activity, the compound exhibits limited oral bioavailability (F = 15–20%) due to first-pass metabolism. Structural modifications, such as replacing the methoxy group with a trifluoromethyl substituent, may enhance metabolic stability without compromising receptor affinity.
Target Engagement Studies
Advanced imaging techniques like positron emission tomography (PET) with radiolabeled analogs (e.g., [¹¹C]-labeled derivative) could quantify 5-HT1A occupancy in vivo and establish dose-response relationships.
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